![molecular formula C18H10ClFN2O B2937976 2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-32-8](/img/structure/B2937976.png)
2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
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Description
2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile (2-CFPMAF) is a novel small molecule that has recently been studied for its potential applications in scientific research. It is a nitrogen-containing compound that has a unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Molecular Interactions and Structural Analysis
Research has delved into the synthesis and characterization of biologically active derivatives, focusing on their molecular interactions. For instance, a study on 1,2,4-triazole derivatives highlighted the synthesis of fluoro and chloro derivatives, examining their crystal structures and various intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions. This analysis provided insights into the nature and energetics of these interactions, supported by quantum mechanical calculations (Shukla et al., 2014).
Synthesis of Bioactive Compounds
Another area of application involves the synthesis of Schiff base organotin(IV) complexes, which have shown potential as anticancer drugs. These complexes were synthesized through reactions involving amino acetate functionalized Schiff bases and organotin(IV), with their structures characterized by various spectroscopic techniques. Their cytotoxicity was evaluated against several human tumor cell lines, demonstrating significant anticancer activity (Basu Baul et al., 2009).
Novel Synthetic Routes
Research has also focused on developing novel synthetic routes for key intermediates used in the preparation of pesticides and other compounds. One study detailed the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate, using a new route that offers advantages over traditional methods (Du et al., 2005).
Optical Resolution and Epimerization Studies
Optical resolution and epimerization studies of compounds with optically active amino groups have provided new access to optically active silicon compounds, showcasing the potential for developing stereochemically complex materials (Kawachi et al., 1999).
Antitumor Activity
Compounds derived from the synthesis and reactions involving furonitrile have been explored for their potential as antitumor agents. The synthesis of novel triazines and triazepines, derived from specific precursors, has been studied for their efficacy against certain cancer cell lines, illustrating the therapeutic potential of these compounds (Badrey & Gomha, 2012).
Phosphorothioylation of Amino Acids
The synthesis of N- and O-phosphorothioylated amino acids represents another significant application, demonstrating a method for the efficient synthesis of these compounds. This research opens up new avenues for the modification of amino acids, with implications for the study of peptides and proteins (Baraniak et al., 2002).
properties
IUPAC Name |
2-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-16-9-15(20)7-6-13(16)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIBCBVCVQASRF-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=C(C=C(C=C3)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile |
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